molecular formula C14H20N2O3 B6633305 N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide

Cat. No.: B6633305
M. Wt: 264.32 g/mol
InChI Key: INIHRLIKWDMGAV-UHFFFAOYSA-N
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Description

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a benzamide core substituted with a methylamino group and a 3-hydroxy-2-methyloxolan-3-yl)methyl moiety, which imparts unique chemical properties and biological activities.

Properties

IUPAC Name

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-10-14(18,7-8-19-10)9-16-13(17)11-5-3-4-6-12(11)15-2/h3-6,10,15,18H,7-9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INIHRLIKWDMGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCO1)(CNC(=O)C2=CC=CC=C2NC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxolane ring: The oxolane ring can be synthesized via a cyclization reaction involving a suitable diol precursor.

    Attachment of the benzamide moiety: The oxolane derivative is then reacted with 2-(methylamino)benzoic acid or its derivatives under amide coupling conditions, often using reagents like carbodiimides (e.g., EDCI) and catalysts (e.g., DMAP).

    Final modifications: The final product may undergo purification steps such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the oxolane ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to amines under specific conditions.

    Substitution: The benzamide moiety can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.

    Reduction: Reducing agents such as LiAlH4 (lithium aluminum hydride) or NaBH4 (sodium borohydride) are commonly employed.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the benzene ring.

Scientific Research Applications

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(amino)benzamide
  • N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(ethylamino)benzamide
  • N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(dimethylamino)benzamide

Uniqueness

N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-2-(methylamino)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for further research and development.

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